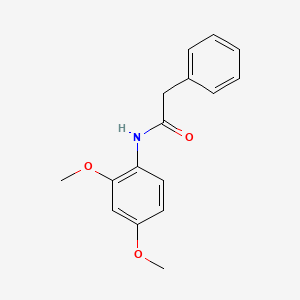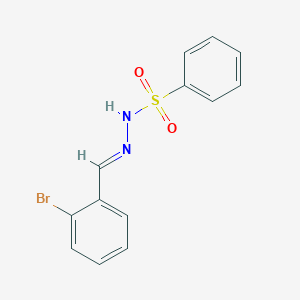![molecular formula C19H25N5O3S B5557822 4-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5557822.png)
4-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves the conjugate addition of amino acids to acetylenic sulfones, followed by intramolecular acylation and tautomerization processes. These methods have been utilized in the synthesis of complex structures including piperidines, pyrrolidines, indolizidines, and quinolizidines, highlighting the versatility of sulfone-based synthetic strategies (Back & Nakajima, 2000).
Molecular Structure Analysis
Molecular structure analyses of similar compounds have revealed diverse crystal packing arrangements, hydrogen bonding patterns, and molecular conformations. For instance, studies on N-(2-{[5-Bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)benzenesulfonamide and its derivatives have provided insights into the dihedral angles between core structural elements and the conformations of cyclic components within the molecules (Kumar et al., 2012).
Chemical Reactions and Properties
The chemical reactivity of sulfone-containing pyrimidine derivatives often involves reactions with various nucleophiles, leading to a wide range of heterocyclic compounds. For example, activated nitriles have been utilized in the synthesis of pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives, demonstrating the compound's versatility in forming bonds and introducing functional groups (Ammar et al., 2004).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystalline forms, are crucial for their application in various fields. Studies have detailed the crystallization behavior and the impact of molecular interactions on the physical state of similar compounds (Rodríguez et al., 2009).
Chemical Properties Analysis
The chemical properties, including reactivity under different conditions, stability, and susceptibility to hydrolysis, are key to understanding the compound's utility in chemical synthesis and potential pharmacological applications. Research on related molecules has provided valuable data on their stability in aqueous solutions and their reactivity towards different chemical transformations (Muszalska, 2004).
Aplicaciones Científicas De Investigación
Synthesis and Derivative Studies
- Synthesis of Pyrimidine Derivatives : The compound is used in the synthesis of novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing a sulfonyl moiety. These derivatives exhibit antimicrobial activity, highlighting the compound's utility in developing new antimicrobial agents (Ammar et al., 2004).
- Development of Anti-Inflammatory and Analgesic Agents : Various derivatives have been synthesized for potential use as anti-inflammatory and analgesic agents. These compounds show significant inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity, demonstrating the compound's relevance in pharmacological research (Abu‐Hashem et al., 2020).
Pharmacological Research
- Study of Pharmacologically Active Compounds : Research on dialkylaminobenzimidazoles includes studies on their potential antiarrhythmic, antiaggregation, hemorheological, and antiserotonin activities. This underscores the significance of related pyrimidine compounds in exploring new pharmacological agents (Zhukovskaya et al., 2017).
Crystallography and Structural Analysis
- Crystal Structure Analysis : Investigations into the crystal structure of related compounds have contributed to understanding molecular conformations and interactions. This research is valuable for material science and pharmaceutical formulation (Anthal et al., 2018).
Antiviral Research
- Development of HIV-1 Inhibitors : Derivatives of this compound have been synthesized and evaluated for their efficacy in inhibiting HIV-1 reverse transcriptase, an essential aspect of antiviral research (Romero et al., 1994).
Supramolecular Chemistry
- Study of Co-Crystals and Salts : Research on the co-crystals and salts of related compounds provides insights into their supramolecular behavior and potential applications in material science (Elacqua et al., 2013).
Methodological Advancements
- New Synthesis Routes : Research has been conducted on new synthesis routes for related compounds, contributing to advancements in synthetic chemistry methodologies (Back & Nakajima, 2000).
Direcciones Futuras
The compound “4-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine” and related compounds could be further investigated for their potential biological activities. The design of new pyrrolidine compounds with different biological profiles could be guided by the structure–activity relationship (SAR) of the studied compounds .
Propiedades
IUPAC Name |
4-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-2-pyrrolidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O3S/c1-27-16-4-6-17(7-5-16)28(25,26)24-14-12-22(13-15-24)18-8-9-20-19(21-18)23-10-2-3-11-23/h4-9H,2-3,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRINYCXYOVYCBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC(=NC=C3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(5-tert-butyl-1,3,4-oxadiazol-2-yl)-2-methyl-5,6-dihydrobenzo[f]isoquinoline](/img/structure/B5557752.png)
![(3aS*,6aS*)-2-methyl-5-(5-methyl-1,3,4-thiadiazol-2-yl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5557755.png)
![N'-(2-chlorobenzylidene)-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5557756.png)

![4-{2-[(2-bromo-4-chlorophenoxy)acetyl]carbonohydrazonoyl}-2-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B5557773.png)
![4-{3-[(3-benzyl-1-pyrrolidinyl)carbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5557775.png)
![1-[2-(4-chlorophenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5557784.png)
![1-(4-methoxy-3-methylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5557786.png)
![N'-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-2-(3-methoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B5557794.png)
![diethyl 3,3'-(1,5-dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3,7-diyl)bis(3-oxopropanoate)](/img/structure/B5557820.png)

![3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5557837.png)
![4-(4-methoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazolin-2(1H)-one](/img/structure/B5557846.png)